molecular formula C10H10FNO2 B020672 Fluparoxan CAS No. 105182-45-4

Fluparoxan

Cat. No.: B020672
CAS No.: 105182-45-4
M. Wt: 195.19 g/mol
InChI Key: XSOUHEXVEOQRKJ-IUCAKERBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan involves the formation of a tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole structure. The key steps include:

  • Formation of the benzodioxin ring.
  • Introduction of the fluorine atom.
  • Cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and cyclization reactions under controlled conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.

    Reduction: Reduction reactions can occur at the fluorine-substituted aromatic ring.

    Substitution: Nucleophilic substitution reactions can take place at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .

Comparison with Similar Compounds

    Idazoxan: Another alpha 2-adrenergic receptor antagonist with similar properties but different selectivity profiles.

    Yohimbine: A well-known alpha 2-adrenergic receptor antagonist with additional effects on other receptor types.

Uniqueness of Fluparoxan: this compound is unique due to its high selectivity for alpha 2-adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other alpha 2-adrenergic receptor antagonists, this compound does not antagonize any variant of the imidazoline receptor, making it a valuable tool for studying the specific effects of alpha 2-adrenergic receptor antagonism .

Properties

CAS No.

105182-45-4

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole

InChI

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1

InChI Key

XSOUHEXVEOQRKJ-IUCAKERBSA-N

Isomeric SMILES

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F

SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F

Canonical SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F

105182-45-4

Synonyms

fluparoxan
fluparoxan hydrochloride, hemihydrate
GR 50360
GR 50360A
GR-50360
GR-50360A

Origin of Product

United States

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